Home > Products > Building Blocks P6392 > 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine - 394655-12-0

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine

Catalog Number: EVT-378550
CAS Number: 394655-12-0
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound that integrates the structural features of furan and benzodiazepine. This compound is notable for its potential pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. The combination of the furan ring with the benzodiazepine core enhances both its chemical reactivity and biological activity, making it a significant target for medicinal chemistry research. Its unique structure allows for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Source and Classification

This compound can be classified under the category of benzodiazepines, which are known for their psychoactive properties. The synthesis typically involves the condensation of a furan derivative with a benzodiazepine precursor. Its chemical identifier is 394655-12-0, and it has been studied for its potential to act as a ligand in receptor binding assays, making it relevant in pharmacological studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine generally follows these steps:

  1. Condensation Reaction: The primary method involves condensing a furan derivative with an appropriate benzodiazepine precursor, such as 2-furylamine with a benzodiazepine ketone.
  2. Reaction Conditions: This reaction can occur under either acidic or basic conditions, with common catalysts including hydrochloric acid or sodium hydroxide.
  3. Industrial Production: For large-scale production, optimized batch or continuous flow processes are employed to maximize yield and purity. Catalysts and solvents are selected to ensure efficient conversion with minimal by-products .

Reaction Mechanism

The reaction typically proceeds through nucleophilic attack by the furan nitrogen on the electrophilic carbon of the benzodiazepine precursor, followed by dehydration to form the desired product.

Molecular Structure Analysis

Structure and Data

The molecular formula for 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine is C12H11NC_{12}H_{11}N. The compound features a fused ring system consisting of:

  • A benzodiazepine core (a bicyclic structure containing both benzene and diazepine rings).
  • A furan ring attached at the 4-position.

The presence of these rings contributes to its biological activity and stability.

Structural Data

Key structural data includes:

  • Molecular weight: Approximately 185.23 g/mol.
  • Melting point: Specific values can vary based on synthesis methods but typically fall within a defined range indicating purity .
Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine can undergo several types of chemical reactions:

  1. Oxidation: The furan ring may be oxidized to form furan-2,3-dione derivatives.
  2. Reduction: The benzodiazepine core can be reduced to yield dihydrobenzodiazepine derivatives.
  3. Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodiazepine ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Halogenating agents like bromine or chlorine with Lewis acid catalysts .
Mechanism of Action

Process and Data

The mechanism of action for 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine involves interaction with multiple receptors in the central nervous system:

  1. Target Receptors: It binds with high affinity to GABA_A receptors, enhancing inhibitory neurotransmission.
  2. Biochemical Pathways: The compound has shown potential in various pathways including antiviral, anti-inflammatory, anticancer activities among others.
  3. Result of Action: This binding leads to anxiolytic effects by increasing GABAergic activity within the brain .
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards electrophiles due to the presence of nitrogen atoms in its structure.

Relevant data indicates that these properties may vary based on synthesis methods and purity levels achieved during production .

Applications

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine has several applications:

  1. Scientific Research: Used as a building block for synthesizing more complex heterocyclic compounds.
  2. Biological Studies: Investigated for its potential as a ligand in receptor binding assays.
  3. Medicinal Chemistry: Explored for its anxiolytic, anticonvulsant, and sedative properties which could lead to new therapeutic agents.
  4. Pharmaceutical Development: Utilized in developing new pharmaceuticals and agrochemicals due to its diverse biological activities .
Synthetic Methodologies for 4-(Furan-2-yl)-1,5-Benzodiazepine Derivatives

Condensation Reactions Involving 2-Aminoaryl Precursors and Furan-Containing Substrates

The foundational synthesis of 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine relies on acid-catalyzed condensation between o-phenylenediamine (OPDA) and furan-containing carbonyl compounds. This approach leverages the electrophilicity of the carbonyl carbon in 2-acetylfuran or furfural derivatives, facilitating nucleophilic attack by the diamine's primary amines. The reaction proceeds via a stepwise mechanism: initial Schiff base formation generates a mono-condensation intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the seven-membered diazepine ring annulated with the furan moiety [1] [5].

Key variables influencing reaction efficiency include the electronic nature of the furyl substituent and the steric profile of the carbonyl precursor. 2-Acetylfuran demonstrates superior reactivity compared to furfural derivatives due to reduced steric hindrance and enhanced carbonyl electrophilicity. Electron-withdrawing groups on the furan ring accelerate the condensation rate but may necessitate controlled conditions to prevent over-alkylation or polymerization. Studies confirm that substituents at the C5 position of the furan ring significantly influence cyclization kinetics, with 2-acetyl-5-methylfuran achieving 78% conversion versus 65% for the unsubstituted analogue under identical conditions [1].

Table 1: Condensation Efficiency of Furan Carbonyls with o-Phenylenediamine

Carbonyl PrecursorCatalystTemp (°C)Time (h)Yield (%)
2-AcetylfuranTCT (4 mol%)255.592
2-AcetylfuranH-MCM-22252.089
2-FuroylaldehydeTCT (4 mol%)258.075
2-FuroylaldehydeAcOH804.568
5-Nitro-2-acetylfuranTCT (4 mol%)253.095

Phase Transfer Catalysis in Alkylation and Functionalization Strategies

Phase transfer catalysis (PTC) significantly enhances N-alkylation and C-functionalization of pre-formed 1,5-benzodiazepine scaffolds bearing the furyl substituent. This methodology circumvents solubility limitations and facilitates reactions under biphasic conditions (aqueous-organic systems). Tetraalkylammonium salts, particularly benzyltriethylammonium chloride (TEBAC), demonstrate exceptional efficacy in mediating the introduction of alkyl halides at the N1 position of the diazepine ring. The mechanism involves the transfer of the alkylating agent into the organic phase via ion-pair formation with the phase-transfer catalyst, enabling nucleophilic displacement by the benzodiazepine nitrogen [2] [4].

Optimization studies reveal that sterically unencumbered alkyl halides (methyl iodide, ethyl bromoacetate) achieve >85% conversion within 2-3 hours using 10 mol% TEBAC in a toluene/50% NaOH system at 60°C. Bulkier electrophiles like benzyl bromide require extended reaction times (6-8 h) and higher catalyst loading (15 mol%) for comparable yields. Notably, PTC conditions suppress dialkylation byproducts common under homogeneous basic conditions. C-Functionalization, particularly electrophilic substitution on the furan ring (e.g., bromination at C5), proceeds efficiently with N-bromosuccinimide (NBS) using tetra-n-butylammonium bromide (TBAB) as the PTC agent, yielding brominated derivatives crucial for subsequent cross-coupling reactions [4].

Cyclization Approaches for Dihydrobenzodiazepine Core Formation

Constructing the 2,3-dihydro-1H-1,5-benzodiazepine core bearing the 4-(furan-2-yl) group employs two predominant cyclization strategies:

Metal-Catalyzed Cyclocondensation: Advanced methodologies utilize bimetallic catalyst systems for one-pot assembly from o-nitroaryl precursors and furyl-functionalized allylamines. A highly efficient protocol employs MoO₂(acac)₂ (10 mol%) and Cu(CF₃SO₃)₂ (10 mol%) with triphenylphosphine (PPh₃) as a reductant in refluxing toluene under N₂ atmosphere. This cascade process involves in-situ nitrene formation from the nitro group, intramolecular C–H insertion, C=C bond rearrangement, and C–N bond formation. The furyl substituent's stability under these conditions is notable, with yields reaching up to 90% for the 4-(furan-2-yl)dihydrobenzodiazepine product. The catalytic system is particularly effective for substrates containing heteroaryl groups like furan, demonstrating superior performance over single-metal catalysts (e.g., MoO₂(acac)₂ alone yields only 52%) [2].

Zeolite-Mediated Cyclodehydration: Environmentally benign synthesis utilizes H-MCM-22 zeolite as a solid acid catalyst for the condensation of OPDA with furan-containing ketones in acetonitrile at ambient temperature. The microporous structure and strong Brønsted acid sites of H-MCM-22 facilitate imine formation and subsequent cyclization efficiently. Reactions typically complete within 1-3 hours, yielding 85-89% of the target dihydrobenzodiazepine with excellent chemoselectivity. Catalyst recyclability (up to 4 cycles with <10% activity loss) and avoidance of corrosive mineral acids are significant advantages. This method tolerates various furan substitutions, including 5-methylfuran and 5-bromofuran derivatives [3].

Post-Synthetic Modifications of the Furan Moiety

The inherent reactivity of the furan heterocycle within the 4-(furan-2-yl)-1,5-benzodiazepine scaffold provides versatile handles for structural diversification:

Electrophilic Aromatic Substitution (EAS): The electron-rich furan ring undergoes regioselective electrophilic attack primarily at the C5 position. Controlled bromination using bromine in acetic acid or NBS in CCl₄ yields 5-bromo derivatives, pivotal intermediates for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira). Nitration requires careful optimization using acetyl nitrate (generated in-situ from acetic anhydride and fuming HNO₃) at -10°C to prevent ring opening or decomposition, affording 5-nitro-4-(furan-2-yl)benzodiazepines in moderate yields (55-65%) [3] [5].

Ring Transformation: Treatment with maleic anhydride or dimethyl acetylenedicarboxylate (DMAD) induces Diels-Alder cycloaddition across the furan's 2,3-positions, generating bridged oxanorbornene or 7-oxabicyclo[2.2.1]hept-5-ene adducts fused to the benzodiazepine core. While this transformation alters the furan's planar structure, it introduces chiral centers and complex polycyclic frameworks potentially modulating biological activity profiles. Thermal instability of some adducts necessitates low-temperature processing [5].

Hydrogenation: Catalytic hydrogenation (H₂, Pd/C 10%, EtOH) selectively reduces the furan ring to a tetrahydrofuran moiety under mild conditions (room temperature, 40 psi H₂), preserving the dihydrobenzodiazepine saturation and avoiding over-reduction of the diazepine ring. This modification significantly alters the compound's electronic properties and steric bulk, influencing receptor binding affinity in pharmacological studies [1].

Table 2: Post-Synthetic Modifications of the 4-(Furan-2-yl) Group

Modification TypeReagent/ConditionsPrimary ProductYield Range (%)Key Application
BrominationBr₂/AcOH, 0°C, 1h4-(5-Bromofuran-2-yl)-DHBDZ*70-80Cross-coupling precursor
NitrationAcONO₂ (in-situ), -10°C, 2h4-(5-Nitrofuran-2-yl)-DHBDZ55-65Reduction to amino derivative
Diels-AlderDMAD, neat, 80°C, 12h7-Oxabicyclo[2.2.1]hept-5-ene-fused DHBDZ60-75Polycyclic scaffold generation
Catalytic HydrogenationH₂ (40 psi), 10% Pd/C, EtOH, RT, 6h4-(2-Tetrahydrofuryl)-DHBDZ85-90Bioisosteric replacement strategy

*DHBDZ = 2,3-Dihydro-1H-1,5-benzodiazepine

Comparative Analysis of Solvent and Catalyst Systems for Yield Optimization

Systematic evaluation of reaction parameters reveals critical dependencies between catalyst architecture, solvent polarity, and the yield of 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine:

Catalyst Performance Benchmarking: Among protic acid catalysts, 2,4,6-trichloro-1,3,5-triazine (TCT, 4 mol%) in methanol demonstrates exceptional efficacy for the OPDA + 2-acetylfuran condensation, achieving 92% isolated yield within 5.5 hours at room temperature. TCT functions as a latent HCl source via hydrolysis, activating the carbonyl group. Solid acids like H-MCM-22 zeolite in acetonitrile offer comparable yields (89%) with superior catalyst recyclability. Bimetallic systems (MoO₂(acac)₂/Cu(OTf)₂) are optimal for cyclizations from nitro precursors but require anhydrous conditions and elevated temperatures (toluene, 110°C). Homogeneous Lewis acids (e.g., InCl₃, Yb(OTf)₃) generally underperform for furan-containing substrates compared to TCT or zeolites, often yielding <75% due to competitive side reactions or catalyst deactivation by the heterocycle [1] [3] [5].

Solvent Effects: Polar protic solvents (MeOH, EtOH) significantly enhance reaction rates and yields in condensations catalyzed by TCT or mineral acids, likely due to stabilization of charged intermediates and proton exchange. Methanol emerges as optimal for TCT-mediated synthesis (92% yield). For metal-catalyzed cyclizations, non-polar, high-boiling solvents (toluene, xylene) are essential, achieving yields >85%. Acetonitrile provides the best medium for zeolite H-MCM-22 catalysis, balancing substrate solubility and catalyst activity. Attempts to use greener solvents like water or ionic liquids for the core condensation result in significantly diminished yields (<40%) and prolonged reaction times, attributed to poor solubility of organic precursors or catalyst inhibition [3] [5].

Table 3: Catalyst and Solvent Optimization for Core Synthesis

Catalyst SystemSolventTemp (°C)Reaction Time (h)Avg. Yield (%)Key Advantages
TCT (4 mol%)Methanol255.592Mild conditions, high yield
H-MCM-22 (100 mg/mmol)Acetonitrile252.089Recyclable, no byproducts
MoO₂(acac)₂/Cu(OTf)₂ (10% each)Toluene1101290One-pot from nitro precursors
AcOH (neat)-804.568Simple setup, low cost
Yb(OTf)₃ (5 mol%)CH₂Cl₂408.072Homogeneous, but difficult recovery

Electronic Effects Analysis: Electron-withdrawing substituents (e.g., NO₂, CN) on the acetophenone component in non-furan analogues accelerate condensations with OPDA. This principle extends partially to furyl ketones: 5-nitro-2-acetylfuran reacts ~1.5 times faster with OPDA under TCT catalysis than unsubstituted 2-acetylfuran, achieving 95% yield in just 3 hours. Conversely, electron-donating groups (e.g., 5-methylfuran) slightly retard the reaction. These trends highlight opportunities for modulating reaction kinetics through strategic furan ring functionalization [1] [5].

Properties

CAS Number

394655-12-0

Product Name

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine

IUPAC Name

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C13H12N2O/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,14H,7-8H2

InChI Key

VGNRCODKFDNTOE-UHFFFAOYSA-N

SMILES

C1CNC2=CC=CC=C2N=C1C3=CC=CO3

Canonical SMILES

C1CNC2=CC=CC=C2N=C1C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.